![molecular formula C18H33ClN2O5S B6590539 N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 1097774-72-5](/img/structure/B6590539.png)
N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide
Overview
Description
The compound “N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide” has a CAS number of 1097774-72-5 . It has a molecular weight of 424.98 and a molecular formula of C18H33ClN2O5S .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the SMILES string:CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 424.98 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Inhibition of NF-kappaB and AP-1 Gene Expression
A study by Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. They found that certain substitutions at specific positions of the pyrimidine ring could either maintain or reduce the inhibitory activity of the compound (Palanki et al., 2000).
Synthesis of Pyridonecarboxylic Acids as Antibacterial Agents
Egawa et al. (1984) synthesized compounds with amino- and/or hydroxy-substituted cyclic amino groups at C-7. These compounds, including variants of the pyrrolidine structure, showed significant in vitro and in vivo antibacterial activities, indicating their potential as antibacterial agents (Egawa et al., 1984).
Oxidation of Clindamycin Phosphate
Badi and Tuwar (2017) studied the oxidation of clindamycin phosphate, a compound structurally related to the query molecule, by cerium(IV) in perchloric acid medium. This research provides insights into the chemical behavior of similar compounds under oxidative conditions (Badi & Tuwar, 2017).
Anticancer Activity of Indapamide Derivatives
Yılmaz et al. (2015) synthesized derivatives of indapamide, a molecule structurally related to the query compound. They found that certain derivatives demonstrated proapoptotic activity against melanoma cell lines, suggesting potential for anticancer applications (Yılmaz et al., 2015).
Synthesis of PET Radioligands for Imaging of Orexin-2 Receptor
Gao, Wang, and Zheng (2016) synthesized MK-1064, a compound structurally similar to the query, as a PET radioligand for imaging of the orexin-2 receptor. This study highlights the application of such compounds in neuroimaging (Gao, Wang, & Zheng, 2016).
properties
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRVYVGXIQJDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860219 | |
Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>63.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1097774-72-5 | |
Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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